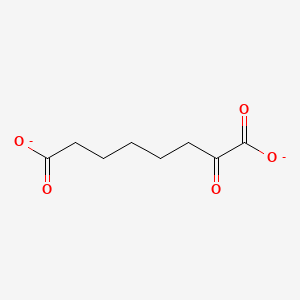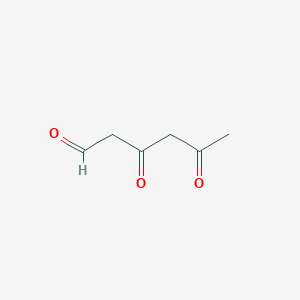![molecular formula C13H19NO3 B1258610 叔丁基N-[2-(1-羟乙基)苯基]氨基甲酸酯 CAS No. 328956-56-5](/img/structure/B1258610.png)
叔丁基N-[2-(1-羟乙基)苯基]氨基甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate, also known as Tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate, is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成与生物活性
- 叔丁基N-[2-(1-羟乙基)苯基]氨基甲酸酯已被探索用于合成新的化学实体。例如,与叔丁基N-[2-(1-羟乙基)苯基]氨基甲酸酯在结构上相关的化合物已显示出显着的降压作用和抗心律失常活性,与参考药物普萘洛尔相当 (Chalina, Chakarova, & Staneva, 1998)。
酶促动力学拆分
- 该化合物已在酶促动力学拆分中通过脂肪酶催化的酯交换反应进行了研究,从而产生旋光纯对映异构体。该过程表现出优异的对映选择性,突出了其在手性合成应用中的潜力 (Piovan, Pasquini, & Andrade, 2011)。
有机合成中的应用
- 它已被用作有机合成中的构建基块。它的衍生物,例如叔丁基苯基(苯磺酰)甲基氨基甲酸酯,已通过不对称曼尼希反应合成,表明其在生产手性氨基羰基化合物中的用途 (Yang, Pan, & List, 2009)。
化学转化
- 叔丁基N-[2-(1-羟乙基)苯基]氨基甲酸酯及其类似物已用于各种化学转化。例如,叔丁基(苯磺酰)烷基-N-羟基氨基甲酸酯已由醛制备,并显示在与有机金属的反应中表现为N-(Boc)-保护的亚硝基化合物,从而生成N-(Boc)羟胺 (Guinchard, Vallée, & Denis, 2005)。
有机化学中的脱保护
- 已发现磷酸水溶液是脱保护叔丁基氨基甲酸酯(包括叔丁基N-[2-(1-羟乙基)苯基]氨基甲酸酯)的有效试剂。该方法提供了良好的选择性,并保持了底物的立体化学完整性,使其在复杂的有机合成中很有价值 (Li 等,2006)。
生物活性中间体的合成
- 它已被用于合成具有潜在生物活性的中间体。例如,叔丁基5-氨基-4-((2-(二甲氨基)乙基)(甲基)氨基)-2-甲氧苯基氨基甲酸酯,一种生物活性化合物(如奥美替尼)合成中的中间体,已从包括叔丁基N-[2-(1-羟乙基)苯基]氨基甲酸酯在内的化合物开始合成 (Zhao, Guo, Lan, Xu, 2017)。
作用机制
Target of Action
It’s known that carbamates often interact with enzymes such as acetylcholinesterase .
Mode of Action
Carbamates typically work by reversibly inhibiting enzymes, which can lead to various physiological effects .
Biochemical Pathways
Carbamates are known to affect the cholinergic system by inhibiting acetylcholinesterase, an enzyme crucial for nerve impulse transmission .
Pharmacokinetics
It’s known that the compound is soluble in water or 1% acetic acid and also soluble in ethyl acetate and methanol . This suggests that it could be well-absorbed and distributed in the body.
Result of Action
Carbamates, in general, can cause a range of effects due to their inhibition of acetylcholinesterase .
生化分析
Biochemical Properties
tert-Butyl N-[2-(1-hydroxyethyl)phenyl]carbamate: plays a significant role in biochemical reactions, particularly as a reagent in the synthesis of phosphatidyl ethanolamines and ornithine . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cross-linking reagents, which are crucial in biochemical assays and protein studies . The nature of these interactions often involves the formation of stable covalent bonds, which can help in the stabilization and analysis of protein structures.
Cellular Effects
The effects of tert-Butyl N-[2-(1-hydroxyethyl)phenyl]carbamate on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the uptake and clearance of certain radiolabeled compounds in cellular models . Additionally, it can modulate the activity of specific enzymes and proteins, thereby altering cellular responses and metabolic pathways.
Molecular Mechanism
At the molecular level, tert-Butyl N-[2-(1-hydroxyethyl)phenyl]carbamate exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target molecules, leading to changes in enzyme activity and gene expression. These interactions are critical for understanding the compound’s role in biochemical assays and therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl N-[2-(1-hydroxyethyl)phenyl]carbamate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions but may degrade over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the need for careful monitoring and control of experimental conditions.
Dosage Effects in Animal Models
The effects of tert-Butyl N-[2-(1-hydroxyethyl)phenyl]carbamate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function . At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes. Understanding the dosage thresholds is crucial for safe and effective use in research and therapeutic applications.
Metabolic Pathways
tert-Butyl N-[2-(1-hydroxyethyl)phenyl]carbamate: is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound. Detailed studies on these pathways are essential for optimizing its use in biochemical and pharmaceutical research.
Transport and Distribution
The transport and distribution of tert-Butyl N-[2-(1-hydroxyethyl)phenyl]carbamate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is important for predicting its behavior in biological systems and for designing targeted delivery strategies.
Subcellular Localization
The subcellular localization of tert-Butyl N-[2-(1-hydroxyethyl)phenyl]carbamate can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for its role in biochemical assays and therapeutic applications, as they determine the compound’s accessibility to target molecules and its overall efficacy.
属性
IUPAC Name |
tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9(15)10-7-5-6-8-11(10)14-12(16)17-13(2,3)4/h5-9,15H,1-4H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGSSARUNBYCEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1NC(=O)OC(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587631 |
Source


|
| Record name | tert-Butyl [2-(1-hydroxyethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328956-56-5 |
Source


|
| Record name | tert-Butyl [2-(1-hydroxyethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of achieving enantioselective synthesis of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate?
A1: tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate serves as a crucial precursor for synthesizing chiral organoselenanes and organotelluranes . These organochalcogen compounds exhibit diverse biological activities and find applications in various fields. Obtaining enantiomerically pure forms of these compounds is essential as different enantiomers can exhibit distinct biological profiles, including variations in potency, toxicity, and metabolic pathways.
Q2: How does Candida antarctica lipase B (CAL-B) contribute to the enantioselective synthesis of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate?
A2: The study revealed that Candida antarctica lipase B (CAL-B) exhibits high enantioselectivity (E > 200) in the kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate through a transesterification reaction . This enzymatic approach provides a green and efficient method for separating the (R)- and (S)-enantiomers of the compound, enabling access to enantiopure building blocks for further synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





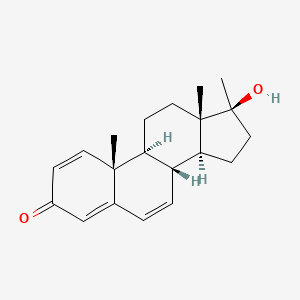
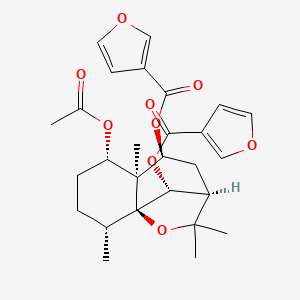

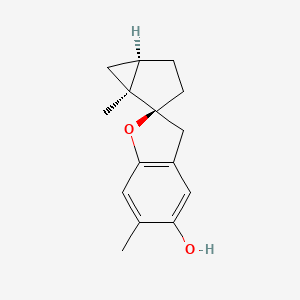
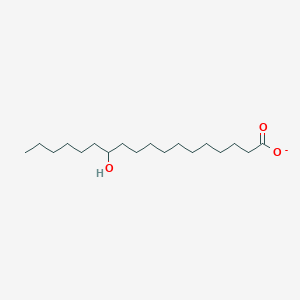
![(4R,4aS,12bS)-3-(cyclopropylmethyl)-7-iodo-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1258546.png)
![(8S,9S,10R,13S,14S)-11,17-dihydroxy-6,10,13-trimethyl-17-prop-1-ynyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B1258548.png)
